molecular formula C8H10N2O2 B157311 N-Ethyl-2-nitroaniline CAS No. 10112-15-9

N-Ethyl-2-nitroaniline

Cat. No. B157311
CAS RN: 10112-15-9
M. Wt: 166.18 g/mol
InChI Key: CQIKVOWCSGXCCG-UHFFFAOYSA-N
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Description

N-Ethyl-2-nitroaniline (NENA) is an organic compound with the chemical formula C7H9N3O2. It is a nitroaniline derivative and is used in various scientific research applications, such as drug synthesis and biochemical studies. NENA is also known as 2-nitro-N-ethylbenzenamine, 2-amino-N-ethylnitrobenzene, and ethyl-2-nitroaniline. It is a colorless to yellowish liquid at room temperature and has a boiling point of 219–221 °C.

Scientific Research Applications

1. Stabilizers in Energetic Materials

Research by Trache et al. (2013) explored the properties of binary mixtures involving N-ethyl-4-nitroaniline in the context of energetic materials' stabilizers. They used differential scanning calorimetry to construct phase diagrams for these mixtures, indicating potential applications in stabilizing energetic materials (Trache et al., 2013).

2. Improving Propellant Stability

Tang et al. (2017) investigated new stabilizers for composite modified double base propellants, including N-ethyl-p-nitroaniline. Their findings suggest enhanced solubility and stability of these stabilizers in propellants, pointing to applications in improving the performance and safety of propellant materials (Tang et al., 2017).

3. Catalytic Reduction Research

Naseem et al. (2017) reviewed the catalytic reduction of 2-nitroaniline, to which N-ethyl-2-nitroaniline is structurally similar. This research is significant for understanding the environmental impact and treatment of nitroaniline contaminants, as well as their reduction into less toxic compounds (Naseem et al., 2017).

4. Spectroscopic Analysis in Cancer Research

Singh et al. (2018) conducted a spectroscopic investigation of N-ethyl-N-nitrosourea, closely related to this compound, focusing on its potential as an anticancer agent. This study provides insights into the structural and electronic properties relevant to the medical application of similar nitroaniline derivatives (Singh et al., 2018).

Safety and Hazards

N-Ethyl-2-nitroaniline is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . It may also cause damage to organs through prolonged or repeated exposure . Personal protective equipment, including dust masks, eyeshields, and gloves, is recommended when handling this compound .

Mechanism of Action

Target of Action

N-Ethyl-2-nitroaniline primarily targets the respiratory system . It is often used as a stabilizer in nitrate ester-based energetic materials . The compound interacts with these targets to inhibit and slow down decomposition reactions that can occur in these materials .

Mode of Action

The mode of action of this compound involves its interaction with nitrate esters. The compound acts as a stabilizer, slowing down the decomposition reactions of nitrate esters . This is achieved through the compound’s ability to capture released nitroxide, driving the propellant to reach a stable state .

Biochemical Pathways

It is known that the compound plays a crucial role in the stability of nitrate ester-based energetic materials . By inhibiting decomposition reactions, this compound helps maintain the integrity of these materials.

Pharmacokinetics

It is known that the compound has a molecular weight of 16618 and a density of 1.19 g/mL at 25 °C . These properties may influence its bioavailability and pharmacokinetic behavior.

Result of Action

The primary result of this compound’s action is the stabilization of nitrate ester-based energetic materials . By inhibiting decomposition reactions, the compound helps maintain the stability and integrity of these materials. This is crucial in various applications, including propellants and other explosive compositions .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound is classified as a combustible liquid , suggesting that its stability and efficacy could be affected by exposure to heat or flame. Additionally, the compound may react exothermically with acids to form salts plus water , indicating that its action could be influenced by the pH of its environment.

properties

IUPAC Name

N-ethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-9-7-5-3-4-6-8(7)10(11)12/h3-6,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIKVOWCSGXCCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60143740
Record name N-Ethyl-2-nitroaniline
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10112-15-9
Record name N-Ethyl-2-nitrobenzenamine
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Record name N-Ethyl-2-nitroaniline
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Record name N-Ethyl-2-nitroaniline
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Record name N-ethyl-2-nitroaniline
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Record name N-Ethyl-2-nitroaniline
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Synthesis routes and methods

Procedure details

To a solution of ethylamine in methanol (2.0 M, 150 mL, 300 mmol) was added 1-fluoro-2-nitrobenzene (8 mL, 75.7 mmol). The reaction mixture was placed in a sealed vessel and heated to 55° C. for 15 hours. The solvent was removed in vacuo and the residue was taken up in ethyl acetate (200 mL), washed with a saturated aqueous solution of sodium bicarbonate (80 mL), and dried over anhydrous sodium sulfate (50 g). After removal of solvent, ethyl-(2-nitro-phenyl)-amine (12.5 g, 75 mmol) was obtained as a brown oil. MS (ES) m/z 167.1.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
150 mL
Type
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Reaction Step One
Quantity
8 mL
Type
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of synthesizing N-Ethyl-2-nitroaniline in the context of the research article?

A1: The research article focuses on developing methods to synthesize various derivatives of propellant stabilizers like diphenylamine (DPA) and ethylcentralite (EC). this compound, along with its N-nitroso derivative (N-nitroso-N-ethyl-2-nitroaniline), are identified as potential degradation products of these stabilizers. [] Therefore, synthesizing these compounds in the lab allows researchers to:

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